molecular formula C₂₅H₃₀O₁₀ B1141364 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone CAS No. 794564-44-6

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone

Cat. No. B1141364
M. Wt: 490.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone is a useful research compound. Its molecular formula is C₂₅H₃₀O₁₀ and its molecular weight is 490.5. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenylacetic acid, which is synthesized from commercially available starting materials. The second intermediate is 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone, which is synthesized from 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.

Starting Materials
4-hydroxybenzoic acid, ethyl bromide, sodium hydroxide, glucose, acetic anhydride, 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine, triethylamine, dimethylformamide, dichloromethane, diethyl ethe

Reaction
Synthesis of 4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenylacetic acid:, 1. Ethyl bromide is reacted with sodium hydroxide to form ethyl alcohol., 2. Glucose is reacted with acetic anhydride to form glucose pentaacetate., 3. Glucose pentaacetate is reacted with ethyl alcohol to form ethyl glucopyranoside., 4. Ethyl glucopyranoside is reacted with 4-hydroxybenzoic acid in the presence of a catalyst to form 4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenylacetic acid., Synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone:, 1. 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid is reacted with thionyl chloride to form 2,3-dihydro-1,4-benzodioxin-6-yl chloride., 2. 2,3-dihydro-1,4-benzodioxin-6-yl chloride is reacted with propanone in the presence of a catalyst to form 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone., Coupling of intermediates:, 1. 4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenylacetic acid and 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone are coupled using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in the presence of triethylamine and dimethylformamide., 2. The resulting product is purified using standard chromatography techniques.

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O10/c1-2-13-9-16(28)21(15(27)5-3-14-4-6-17-18(11-14)33-8-7-32-17)19(10-13)34-25-24(31)23(30)22(29)20(12-26)35-25/h4,6,9-11,20,22-26,28-31H,2-3,5,7-8,12H2,1H3/t20?,22-,23?,24?,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZYYMHUDULKQF-UXZNMMGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C(=C1)O[C@H]2C(C([C@@H](C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone

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